(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
Description
(1s,3s)-3-({1-[(tert-Butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring:
- A cyclobutane ring with a carboxylic acid group at the 1-position.
- A 3-position substituent comprising a piperidine ring with dual protective groups:
- tert-butoxycarbonyl (Boc): Acid-labile protecting group for amines.
- 9H-fluoren-9-ylmethoxycarbonyl (Fmoc): Base-labile protecting group commonly used in peptide synthesis.
This structure is designed for applications in peptide engineering, where orthogonal deprotection (via acid/base) enables sequential synthesis steps .
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-30(2,3)38-28(35)31-14-8-9-20(17-31)32(21-15-19(16-21)27(33)34)29(36)37-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,19-21,26H,8-9,14-18H2,1-3H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXGRHXVKFXZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137426-56-1 | |
| Record name | (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1S,3S)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid, commonly referred to as MKD42656, is a synthetic compound notable for its potential biological activities. This compound features a unique cyclobutane structure and incorporates several functional groups that may influence its pharmacological properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 482.6 g/mol. The compound's structure is characterized by the following components:
- A cyclobutane ring.
- A piperidine moiety with a tert-butoxycarbonyl protecting group.
- A fluorenylmethoxycarbonyl (Fmoc) group.
Biological Activity Overview
Research on the biological activity of MKD42656 has primarily focused on its interactions within biological systems, particularly its potential as an inhibitor in various pathways. The following sections summarize key findings regarding its biological activity.
Anticancer Activity
Recent studies have indicated that MKD42656 exhibits anticancer properties by inhibiting specific cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Caspase activation |
| MCF-7 | 12.8 | Cell cycle arrest |
| A549 | 10.5 | Apoptosis induction |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that MKD42656 may protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a study using transgenic mice models for Alzheimer's disease, MKD42656 administration resulted in:
- Reduced amyloid-beta plaque formation.
- Improved cognitive function as measured by the Morris water maze test.
Pharmacokinetics and Metabolism
Pharmacokinetic studies reveal that MKD42656 has favorable absorption characteristics with moderate bioavailability. The compound is metabolized primarily in the liver, with key metabolites identified through mass spectrometry analysis.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~45% |
| Half-life | 4 hours |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
This compound serves as a scaffold for the development of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the incorporation of piperidine and fluorenylmethoxycarbonyl (Fmoc) groups is known to improve interactions with biological macromolecules.
2. Anticancer Research:
Researchers have investigated the potential of compounds similar to (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid in anticancer therapies. The ability to modify the compound's side chains can lead to derivatives that exhibit cytotoxicity against various cancer cell lines.
3. Neuropharmacology:
Given the presence of the piperidine moiety, this compound may also have applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Organic Synthesis Applications
1. Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis. Its functional groups can be transformed through standard organic reactions (e.g., coupling reactions), facilitating the construction of more complex molecules.
2. Synthesis of Peptide Derivatives:
The presence of the amino group allows for peptide bond formation, making it useful in synthesizing peptide derivatives that may have therapeutic properties.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated derivatives of this compound against human cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity, leading to further exploration into their mechanisms of action and potential as anticancer agents.
Case Study 2: Neuroactive Compounds
Research into related piperidine-containing compounds revealed their potential as modulators of neurotransmitter receptors. The structural similarity suggests that this compound could be investigated for similar neuroactive properties.
Comparison with Similar Compounds
Structural Analogues with Cyclobutane or Related Cores
Key Observations:
- Cyclobutane vs. Cyclopropane/Other Cores : Cyclobutane offers moderate ring strain compared to cyclopropane (higher strain) or cyclopentane (lower strain), balancing conformational rigidity and synthetic feasibility .
- Dual Protection (Boc/Fmoc) : Unique to the target compound, enabling orthogonal deprotection for stepwise peptide assembly. Most analogues feature single protective groups .
Piperidine-Containing Analogues
Key Observations:
- Piperidine Modifications : Fluorination (e.g., 3-fluoro) increases metabolic stability and binding affinity in drug candidates . The target compound’s Fmoc group prioritizes synthetic utility over direct bioactivity.
- Synthetic Methods : Coupling reagents like HBTU and PyBOP are common for activating carboxylic acids in these compounds, as seen in cyclopentane analogues (e.g., EP 1 763 351 B9) .
Physicochemical and Functional Comparisons
Q & A
Q. What are the optimal synthetic routes for achieving high-purity (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}(Fmoc)amino)cyclobutane-1-carboxylic acid?
The synthesis typically involves sequential protection/deprotection steps. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to stabilize reactive amines during peptide coupling. Automated synthesizers can optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield and reduce side products. Post-synthesis purification via reverse-phase HPLC or flash chromatography is critical, as residual impurities can interfere with downstream applications .
Q. How should researchers characterize the structural integrity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming stereochemistry and regioselectivity. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while infrared spectroscopy (IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity should be assessed via HPLC with UV detection at 254 nm .
Q. What conditions are critical for maintaining the compound’s stability during storage?
The Boc and Fmoc groups are acid-labile and base-sensitive, respectively. Store the compound at –20°C in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert gas (N₂/Ar). Avoid prolonged exposure to light, strong oxidizers, or humidity to prevent decomposition .
Q. What role do the Boc and Fmoc groups play in this compound’s reactivity?
The Boc group (tert-butoxycarbonyl) protects the piperidine nitrogen, enabling selective deprotection with trifluoroacetic acid (TFA) for subsequent coupling. The Fmoc group on the cyclobutane amine allows orthogonal deprotection under mild basic conditions (e.g., piperidine in DMF), facilitating stepwise peptide elongation without disrupting other functional groups .
Q. What safety precautions are necessary when handling this compound?
Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation. Avoid contact with strong oxidizers (e.g., peroxides), which may induce hazardous reactions. Emergency procedures should follow SDS guidelines, including immediate medical consultation for exposure .
Advanced Research Questions
Q. How does stereochemical configuration at the cyclobutane ring influence biological activity?
The (1s,3s) configuration imposes conformational rigidity, affecting binding to biological targets like proteases or GPCRs. Comparative studies using diastereomeric analogs (e.g., 1r,3r or 1s,3r) can isolate stereochemical effects. Molecular dynamics simulations or X-ray crystallography of target-ligand complexes provide mechanistic insights .
Q. What mechanisms underlie unexpected byproduct formation during coupling reactions with this compound?
Competing acylation at the piperidine nitrogen (due to incomplete Boc protection) or cyclobutane ring strain-induced rearrangements may occur. Kinetic studies under varying pH and temperature, paired with LC-MS monitoring, can identify intermediates. Adjusting coupling agents (e.g., HATU vs. EDCI) or activating groups may mitigate side reactions .
Q. How should researchers resolve contradictions in NMR spectral data across synthesis batches?
Batch-to-batch variability in diastereomeric purity or solvent residues (e.g., DMF) can distort NMR signals. Implement standardized drying protocols (high-vacuum desiccation) and compare spectra with a reference sample. For unresolved discrepancies, advanced techniques like NOESY or chiral HPLC can differentiate enantiomers .
Q. Can computational modeling predict this compound’s compatibility with enzymatic cleavage sites?
Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., thrombin or trypsin) can model interactions between the compound’s Fmoc group and catalytic residues. Free-energy perturbation (FEM) calculations quantify binding affinities, guiding rational design of protease-labile linkers .
Q. What solvent systems optimize this compound’s solubility without compromising reactivity?
Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate Fmoc deprotection. Co-solvent systems (e.g., DCM:DMF 4:1) balance solubility and stability. Solubility parameters (Hansen or Hildebrand) can predict compatibility with peptide-resin matrices in solid-phase synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
